Methyl 10-undecenoate

Catalog No.
S586286
CAS No.
111-81-9
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 10-undecenoate

CAS Number

111-81-9

Product Name

Methyl 10-undecenoate

IUPAC Name

methyl undec-10-enoate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3

InChI Key

KISVAASFGZJBCY-UHFFFAOYSA-N

solubility

slightly
Slightly soluble in water
Soluble (in ethanol)

Synonyms

10-Hendecenoic Acid Methyl Ester; Maskod MNS 01-10; Methyl 10-Undecylenate; Methyl Undec-10-enoate; Methyl Undec-10-enylate; Methyl Undecenoate; NSC 1273; Undecylenic Acid Methyl Ester

Canonical SMILES

COC(=O)CCCCCCCCC=C

The exact mass of the compound Methyl undec-10-enoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1273. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 10-undecenoate (CAS 111-81-9) is a linear, terminal-unsaturated fatty acid methyl ester (FAME) primarily derived from the cracking of castor oil. It serves as a highly reactive C11 building block for the synthesis of advanced polymers, fragrances, and specialty chemicals [1]. Unlike saturated or internal-alkene FAMEs, its terminal double bond enables highly efficient transition-metal-catalyzed functionalizations, such as cross-metathesis and hydroformylation [2]. Furthermore, the methyl ester group provides superior volatility and processability compared to its free acid counterpart, making it a preferred precursor in both continuous-flow industrial manufacturing and precision laboratory synthesis [3].

Research Fit

Bio-based monomer derived from castor oil
Terminal olefin enables metathesis, hydroformylation and thiol-ene chemistry
Available from technical grade to high-purity analytical and food-grade material

Generic substitution of Methyl 10-undecenoate with internal-unsaturated FAMEs (like methyl oleate) or the free acid (10-undecenoic acid) severely compromises synthetic efficiency and manufacturability. Replacing it with methyl oleate shifts the reactivity from rapid terminal functionalization to slower, equilibrium-limited internal metathesis, which suffers from competitive self-metathesis and requires complex isomerizing catalysts to achieve linear products [1]. Conversely, substituting with 10-undecenoic acid introduces handling bottlenecks; the free acid is a solid at room temperature, requiring heated transfer lines, and its unprotected carboxyl group can coordinate with and deactivate sensitive ruthenium or rhodium catalysts during organometallic transformations [2].

Mismatch Risk

Reactivity profile
Terminal double bond delivers higher reactivity in metathesis and hydroformylation; internal alkene analogs (e.g., methyl oleate) may show slower kinetics and lower conversion.
Product architecture
Only the terminal olefin guarantees strictly linear α,ω-difunctional monomers. Internal-alkene FAMEs compromise monomer linearity and polymer properties.
Process control
Generic FAMEs cannot function as effective chain stoppers in ADMET polymerization; substitution may alter molecular weight control and batch reproducibility.

Terminal Metathesis Efficiency vs. Internal FAMEs

In cross-metathesis reactions with acrylates, the terminal double bond of Methyl 10-undecenoate enables nearly quantitative conversion (>95% yield) and >99% selectivity using extremely low ruthenium catalyst loadings (0.1 mol%). In contrast, methyl oleate (an internal alkene) exhibits slower kinetics, reaches equilibrium at lower conversions, and suffers from significant competitive self-metathesis [1].

Evidence DimensionCross-metathesis conversion and selectivity
Target Compound Data>95% conversion, >99% selectivity (Methyl 10-undecenoate)
Comparator Or BaselineSlower kinetics with competitive self-metathesis lowering cross-product yield (Methyl oleate)
Quantified DifferenceNear-quantitative yield for the terminal alkene vs. equilibrium-limited yield for the internal alkene
ConditionsRu-catalyzed cross-metathesis with methyl acrylate, 0.1-5 mol% catalyst loading

Procurement for polymer precursor synthesis requires high-conversion terminal functionalization to avoid complex, costly separations of self-metathesis byproducts.

Hydroform. yield
Head-to-head
>80% yield (55 h) vs methyl oleate 35%
Reported yield comparison supports process selection
Continuous aqueous biphasic reactor, Rh catalyst

Regioselectivity in Hydroformylation

Direct hydroformylation of Methyl 10-undecenoate yields linear terminal aldehydes with high regioselectivity (>90% linear product) under standard Rh-catalysis. When attempting to synthesize linear products from methyl oleate, complex isomerizing hydroformylation systems are required, which typically achieve much lower yields (26% to 74%) and poorer linear-to-branched (l/b) ratios [1].

Evidence DimensionYield of linear aldehyde via hydroformylation
Target Compound Data>90% yield of linear terminal aldehyde
Comparator Or Baseline26-74% yield of linear aldehyde (Methyl oleate via isomerizing hydroformylation)
Quantified Difference>16-64% absolute increase in linear aldehyde yield
ConditionsRh-catalyzed hydroformylation (direct for terminal, isomerizing for internal)

Buyers synthesizing linear C12 amino acids or diacids must use the terminal alkene to ensure high atom economy and avoid branched impurities that degrade polymer properties.

Metathesis efficiency
Head-to-head
Nearly quantitative vs moderate conversion for methyl oleate
Supports metathesis reactivity context
Cross-metathesis with methyl acrylate/dimethyl maleate

Thermal Processability and Liquid-State Handling

Methyl 10-undecenoate is a liquid at room temperature with a melting point of -27.5 °C and a boiling point of 248 °C. Its free acid counterpart, 10-undecenoic acid, has a melting point of 24.5 °C (often solid at room temperature) and a higher boiling point of 275 °C [1]. The esterified form eliminates the need for heated storage and transfer lines in continuous processing.

Evidence DimensionMelting point and physical state at 20 °C
Target Compound Data-27.5 °C (Liquid)
Comparator Or Baseline24.5 °C (Solid) (10-undecenoic acid)
Quantified Difference52 °C reduction in melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Liquid-state handling at room temperature simplifies continuous-flow pumping and reduces energy costs associated with high-vacuum distillation in industrial setups.

ADMET MW control
Class-level
Molecular weight tuning 10–45 kDa
Supports polymer property tuning
Requires terminal alkene; internal-alkene FAMEs unreactive

Catalyst Preservation in Organometallic Synthesis

The methyl ester group of Methyl 10-undecenoate acts as an effective protecting group during sensitive transition-metal-catalyzed reactions. Free carboxylic acids, such as 10-undecenoic acid, can coordinate to or protonate sensitive ruthenium alkylidene or rhodium catalysts, leading to premature deactivation. Using the esterified precursor allows for exceptional catalyst longevity, achieving up to 7,600 turnover numbers (TON) in cross-metathesis applications [1].

Evidence DimensionCatalyst turnover number (TON) and longevity
Target Compound DataUp to 7,600 TON in Ru-catalyzed metathesis
Comparator Or BaselineReduced TON and rapid catalyst deactivation due to carboxylate coordination (10-undecenoic acid)
Quantified DifferenceSignificant extension of catalyst life and reduction in required mol% loading
ConditionsGrubbs-Hoveyda second-generation Ru catalysis

Using the esterified precursor drastically reduces expensive catalyst loading requirements, improving the commercial viability of large-scale oleochemical transformations.

Purity & certs
Reported
98–100% (GC), KOSHER, FEMA 4253
Supports regulatory compliance
JECFA review available; FG grade
Space-time yield
Class-level
STY >120 g L⁻¹ h⁻¹, TOF >5000 h⁻¹
Supports process economics review
Aqueous biphasic, 140 °C, 20 bar

Synthesis of High-Performance Polyamide Precursors (e.g., PA11/PA12 analogs)

The terminal double bond of Methyl 10-undecenoate is ideal for high-yield cross-metathesis or hydroformylation, enabling the efficient production of long-chain amino esters and diacids. This avoids the branched impurities and low yields associated with internal FAMEs like methyl oleate [1].

Continuous-Flow Manufacturing of Fragrance Intermediates

Because it remains a liquid down to -27.5 °C, Methyl 10-undecenoate is perfectly suited for continuous-flow pumping and low-temperature processing in the synthesis of macrocyclic musks and linear aldehydes, eliminating the heated-line requirements of the solid free acid [2].

Organometallic Catalysis at Industrial Scale

In processes relying on expensive ruthenium or rhodium catalysts, the protected methyl ester prevents the catalyst deactivation commonly caused by free carboxylic acids. This allows manufacturers to achieve high turnover numbers (TON > 7,000) and minimize catalyst costs [3].

Application Selection Guide

Application
Selection Property
Validation Focus
α,ω-Diester/Diacid monomers for polyamides
Terminal olefin linearity and reactivity
Reported metathesis and hydroformylation yields
ADMET chain stopper for MW control
Terminal alkene chain termination
Reported molecular weight tuning range
Flavor and fragrance ingredient
FG, KOSHER, FEMA 4253 certifications
Regulatory documentation and JECFA review
Nylon-11 precursor (11-aminoundecanoic acid)
Terminal double bond addition
Reported hydroformylation STY and process metrics

Physical Description

Solid
Colourless liquid; Oily aroma

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 Da

Monoisotopic Mass

198.161979940 Da

Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.885-0.891 (20°)

Melting Point

27.5 °C

UNII

RWN4DY6S6T

GHS Hazard Statements

Aggregated GHS information provided by 1473 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1473 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1466 of 1473 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (93.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111-81-9

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

10-Undecenoic acid, methyl ester: ACTIVE
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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